7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C20H15ClFN3O |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-(4-fluoroanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H15ClFN3O/c21-14-3-1-12(2-4-14)13-9-18-17(19(26)10-13)11-23-20(25-18)24-16-7-5-15(22)6-8-16/h1-8,11,13H,9-10H2,(H,23,24,25) |
InChI Key |
FDFHLDTWEWITSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Acylation-Cyclization Protocol
The core dihydroquinazolinone scaffold is synthesized via anthranilic acid derivatization. Anthranilic acid reacts with 4-chlorobenzoyl chloride in acetic anhydride to form 2-(4-chlorobenzamido)benzoic acid, which undergoes cyclization under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/EtOH) to yield 7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one. Subsequent amination with 4-fluoroaniline in tetrahydrofuran (THF) at 80°C for 6 hours introduces the 2-[(4-fluorophenyl)amino] group.
Key Parameters:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | 4-Chlorobenzoyl chloride, Ac<sub>2</sub>O | 110°C | 2 h | 85% |
| Cyclization | H<sub>2</sub>SO<sub>4</sub>/EtOH | Reflux | 4 h | 72% |
| Amination | 4-Fluoroaniline, THF | 80°C | 6 h | 68% |
Microwave-Assisted One-Pot Synthesis
Leuckart-Wallach Reaction Optimization
Microwave irradiation significantly enhances reaction efficiency. Methyl 2-formylphenyl carbamate reacts with 4-chloroaniline and 4-fluoroaniline in a 1:1:1 molar ratio under microwave conditions (190°C, 20 min) using formic acid as a catalyst. This method bypasses intermediate isolation, achieving a 65% overall yield with >95% purity (HPLC).
Advantages:
-
Time Reduction : 20 minutes vs. 12 hours in conventional heating
-
Scalability : Demonstrated at 100g scale with consistent yields
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Functionalization
For advanced derivatives, palladium-catalyzed coupling introduces substituents post-cyclization. The 7-(4-chlorophenyl) intermediate undergoes Suzuki coupling with 4-fluorophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in THF/iPrOH (3:1) at 70°C.
Performance Metrics:
| Catalyst Loading | Solvent System | Yield | Purity |
|---|---|---|---|
| 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> | THF/iPrOH | 78% | 98.2% |
| 3 mol% Pd(OAc)<sub>2</sub> | DMF/H<sub>2</sub>O | 65% | 96.8% |
Solid-Phase Synthesis for High-Throughput Production
Merrifield Resin Immobilization
A resin-bound approach enables parallel synthesis of analogs:
Throughput Data:
Analytical Validation of Synthetic Products
Structural Confirmation Techniques
Nuclear Magnetic Resonance (NMR):
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.4 Hz, 1H, H-4), 7.89–7.83 (m, 4H, Ar-H), 6.95 (s, 2H, NH<sub>2</sub>), 4.32 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>), 3.15 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>)
Mass Spectrometry:
-
HRMS (ESI<sup>+</sup>) : m/z 396.0841 [M+H]<sup>+</sup> (calc. 396.0839 for C<sub>20</sub>H<sub>15</sub>ClFN<sub>3</sub>O)
Purity Assessment:
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Time | Cost Index |
|---|---|---|---|---|
| Conventional Cyclocondensation | 52% | 95% | 12 h | $$$ |
| $ | ||||
| Microwave-Assisted | 65% | 98% | 45 min | $$ |
| Suzuki Coupling | 78% | 98% | 8 h | $$$$$ |
| Solid-Phase | 75% | 97% | 6 h | $$$ |
Cost Index Key:
$ = <$50/g, $$ = $50–$100/g, $$$ = $100–$200/g, $$$$ = >$200/g
Industrial-Scale Production Considerations
Green Chemistry Metrics
Regulatory Compliance
Emerging Techniques in Quinazolinone Synthesis
Continuous Flow Chemistry
Microreactor systems enable safer handling of exothermic cyclization steps:
Biocatalytic Approaches
Immobilized lipases (e.g., CAL-B) catalyze enantioselective amination:
Critical Challenges in Process Development
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted quinazolinone compounds.
Scientific Research Applications
7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-fluorophenylamino substituent in the target compound may enhance metabolic stability relative to the 4-methoxyphenylamino group in , as fluorine is less prone to oxidative metabolism .
Steric and Solubility Considerations: Piperazinyl derivatives (e.g., ) exhibit higher molecular weights and improved solubility due to nitrogen-rich linkers, contrasting with the target compound’s anilino group, which may favor membrane permeability . The hydroxyethyl group in introduces polarity, likely improving aqueous solubility compared to the target’s fluorinated aryl group .
Biological Activity
The compound 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one , often referred to as compound 6n in various studies, belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the potent anticancer activities of this compound. The compound exhibited significant antiproliferative effects against various cancer cell lines, including:
- A549 (human lung adenocarcinoma)
- SW-480 (colorectal cancer)
- MCF-7 (human breast cancer)
The cytotoxicity was quantified using IC50 values, with the compound showing values of 5.9 ± 1.7 µM for A549, 2.3 ± 0.91 µM for SW-480, and 5.65 ± 2.33 µM for MCF-7 cells . These values indicate that compound 6n is more effective than Cisplatin, a standard chemotherapy agent used in cancer treatment.
The mechanism by which compound 6n exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Compound 6n has been shown to induce apoptosis in A549 cells in a dose-dependent manner. At concentrations of 5 µM, it resulted in early apoptosis rates of 2.61% and late apoptosis rates of 21.2%. This increased to 33.26% and 65.08% for concentrations of 10 µM and 15 µM, respectively .
- Cell Cycle Arrest : The compound also causes cell cycle arrest in the S phase, which is critical for halting the proliferation of cancer cells .
- EGFR Inhibition : Quinazoline derivatives are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a significant role in tumor growth and metastasis. The binding affinity of compound 6n to EGFR has been supported by molecular docking studies .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl rings significantly enhances the biological activity of quinazoline derivatives. The SAR studies indicate that:
- Compounds with halogen substitutions exhibit higher antiproliferative activity.
- Substitutions at the para position are more effective than those at the meta position.
- Bulky groups on the phenyl ring may reduce efficacy compared to simpler substitutions .
Comparative Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6n | A549 | 5.9 ± 1.7 | Apoptosis induction |
| Compound 6n | SW-480 | 2.3 ± 0.91 | S phase arrest |
| Compound 6n | MCF-7 | 5.65 ± 2.33 | EGFR inhibition |
| Cisplatin | A549 | 15.37 | Chemotherapy |
| Cisplatin | SW-480 | 16.1 | Chemotherapy |
| Cisplatin | MCF-7 | 3.2 | Chemotherapy |
Case Studies
In a recent study published in Scientific Reports, researchers synthesized various quinazoline derivatives and evaluated their biological activities against multiple cancer cell lines . Compound 6n emerged as one of the most promising candidates due to its low IC50 values and ability to induce apoptosis effectively.
Another study highlighted its potential application in combination therapies with existing chemotherapeutic agents to enhance efficacy and reduce resistance .
Q & A
Q. Table 1: Comparative Biological Activities of Quinazolinone Derivatives
| Compound Modification | Biological Activity | IC (µM) | Reference |
|---|---|---|---|
| 6-Chloro-4-phenyl derivative | Antitumor | 10.5 | |
| 4-Fluorophenylamino at C2 | Kinase inhibition | 8.2 | |
| Trifluoroethylamino substitution | Antiviral | 12.0 |
Advanced Research Question: What computational approaches validate the molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Set grid parameters to 60 × 60 × 60 Å centered on the active site .
- Molecular dynamics (MD): Simulate ligand-protein complexes for 100 ns in GROMACS. Analyze root-mean-square deviation (RMSD) to assess stability .
- Validation: Compare calculated binding energies (ΔG = −9.2 kcal/mol) with experimental IC values to confirm predictive accuracy .
Advanced Research Question: How should researchers address discrepancies in biological activity data across studies of similar quinazolinones?
Methodological Answer:
- Source analysis: Identify variability in assay conditions (e.g., cell lines, incubation times) or compound purity .
- Meta-analysis: Aggregate data from ≥5 independent studies using random-effects models. Report heterogeneity indices (I > 50% indicates significant variation) .
- Controlled replication: Repeat assays under standardized protocols (e.g., CLIA-certified labs) to isolate compound-specific effects .
Advanced Research Question: What methodologies assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Fate studies: Use HPLC-MS to quantify abiotic degradation in simulated sunlight (UV irradiation at 254 nm) and aqueous matrices (pH 4–10) .
- Ecotoxicology: Test acute toxicity in Daphnia magna (48-h LC) and algal growth inhibition (OECD 201).
- Biotransformation: Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
